Ethyl 3-hydroxyhexanoate

Descripción

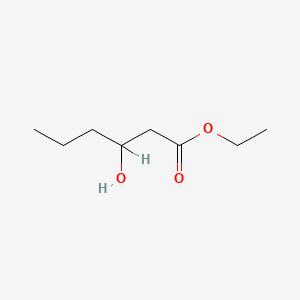

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862898 | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with fruity odour | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

101.00 to 102.00 °C. @ 14.00 mm Hg | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and oils | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.976 | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2305-25-1 | |

| Record name | (±)-Ethyl 3-Hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance in Chemical and Biological Sciences Research

Ethyl 3-hydroxyhexanoate (B1247844) is a chiral molecule existing as two enantiomers: (R)-ethyl 3-hydroxyhexanoate and (S)-ethyl 3-hydroxyhexanoate. This stereochemical property is central to its significance, as the biological activity and synthetic utility of each enantiomer can differ dramatically.

In chemical synthesis, it serves as a valuable chiral building block, a starting material for the synthesis of more complex molecules with specific three-dimensional arrangements. chemicalbull.comevitachem.com Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. cymitquimica.com This versatility makes it a key intermediate in the stereoselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbull.com

From a biological perspective, Ethyl 3-hydroxyhexanoate is a naturally occurring volatile compound found in various fruits and fermented beverages. foodb.cafragranceconservatory.comhmdb.ca It is recognized for its contribution to the flavor and aroma profiles of these products. cymitquimica.comthegoodscentscompany.com More recently, research has uncovered its potential biological activities, most notably its antiviral properties against infections like Coxsackievirus B. frontiersin.orgresearchgate.net This discovery has opened new avenues for its investigation in medicinal chemistry and drug development.

Overview of Research Domains and Contributions

Occurrence in Plant and Fruit Matrices

This compound is a well-documented volatile component in a diverse range of plants and fruits, contributing to their unique scents.

Identification in Other Fruits

The presence of this compound extends beyond citrus to a variety of other fruits, underscoring its importance in fruit aromas. It is a known constituent of pineapple, where it exists in both free and glycosidically bound forms. scientificlabs.ieperfumiarz.comresearchgate.net The compound has also been identified in wood apple, caja fruit, and tamarillo. scientificlabs.ienih.gov Further reports confirm its occurrence in grapes, strawberries, passion fruit, mango, and quince. chemicalbook.comperfumiarz.com

Table 1: Fruits Containing this compound

| Fruit | Reference |

|---|---|

| Orange | chemicalbook.comfragranceconservatory.comashs.org |

| Lemon | jst.go.jp |

| Grapefruit | natara-global.comchemicalbook.comfragranceconservatory.com |

| Pineapple | scientificlabs.iechemicalbook.comperfumiarz.com |

| Wood Apple | scientificlabs.iechemicalbook.com |

| Caja | scientificlabs.ienih.gov |

| Tamarillo | scientificlabs.ieperfumiarz.comnih.gov |

| Table Grapes | chemicalbook.comnih.gov |

| Strawberry | chemicalbook.com |

| Passion Fruit | chemicalbook.comdss.go.th |

| Mango | chemicalbook.comnih.gov |

Detection in Aromatic Plants

Beyond edible fruits, this compound has been detected in aromatic plants. A quantitative analysis of the essential oil from Isodon nilgherricus (Benth.) H. Hara, a medicinal and aromatic plant, revealed the presence of this compound at a concentration of 4.45%. ijpsr.comijpsr.com

Association with Microbial Metabolites

The production of this compound is not limited to plants; it is also a known metabolite of certain microorganisms, particularly yeasts.

Production by Yeasts

This compound is produced by the yeast Saccharomyces cerevisiae. nih.gov This yeast, widely used in baking and brewing, can synthesize the compound, contributing to the complex flavor profiles of fermented products like wine. chemicalbook.com

Characterization of Free and Glycosidically Bound Forms in Biological Sources

In many biological sources, volatile compounds like this compound exist in two forms: a free, odorous form and a non-volatile, glycosidically bound form. researchgate.net The bound form acts as a flavor precursor, which can later be released.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl butanoate |

| Ethyl acetate |

| Methyl butanoate |

| Nerol |

| Hexanal |

| Ethyl hexanoate (B1226103) |

| Hexyl acetate |

| 2-Heptanol |

| cis-3-Hexenol |

| trans-2-Hexenol |

| Linalool |

| β-Ionone |

| Furaneol |

| Butyl pentanoate |

| Pentanoic acid |

| Norbornene-2-methanol |

| Isobutyl angelate |

| Butanoic acid |

| 3-Oxo-α-ionol |

| p-Vinylguaiacol |

| Ethyl 3-hydroxybutanoate |

| Benzyl alcohol |

| Octanol |

| Nonanol |

| Citral |

| Decanal |

| Undecanal |

| Methyl 2-methylbutanoate |

| Methyl 3-(methylthio)-propanoate |

| Methyl hexanoate |

| Ethyl 3-(methylthio)propanoate |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone |

| Valencene |

| Acetaldehyde |

| Ethanol (B145695) |

| 3-Mercaptohexanol |

| 3-(Methylthio)hexanol |

| 3-Mercaptohexyl acetate |

| o-Aminoacetophenone |

| 2-Phenylethanol |

| 2,3-Butanedione |

| Ethyl 2-methylbutanoate |

| 1-Hexanol |

| (E)-2-Hexen-1-ol |

| 2,3-Butanediol |

| Benzyl acetate |

| Methyl 2-hydroxy benzoate |

| 3-Hydroxyhexanoic acid |

| 3-Hydroxybutyryl-CoA |

| Hexanoyl-CoA |

| 3-Methyl-+ 2-methyl-butanoic acid |

| 2-Methyl-propanoic acid |

| 1-Heptanol |

| Isobutyl lactate |

| Benzaldehyde |

| Ethyl lactate |

| 2-Phenylethanol |

| Hexen-1-ol |

| Ethyl 3-methylbutanoate |

| Ethyl 2-hydroxyhexanoate |

| Octanoic acid |

| Acetic acid |

| 2-Phenylethyl acetate |

| Isoamyl acetate |

| Geranyl acetone |

| (E)-Nerolidol |

| Cedrol |

| Myrtenol |

| Geranic acid |

| 2-Hexenoic acid |

| (Z)-3-Hexenal |

| (E)-2-Hexenal |

| Methyl octanoate |

| Methyl decanoate |

| δ-Octalactone |

| Mthis compound |

| α-Terpineol |

| 4-Terpineol |

| (E)-3-Hexen-1-ol |

| Methional |

| β-Myrcene |

| Eucalyptol |

| Terpinene-4-ol |

| β-Carotene |

| β-Cryptoxanthin |

| ζ-Carotene |

| 5,6-monoepoxy-β-carotene |

| Lutein |

Biosynthesis and Metabolic Pathways

Enzymatic and Microbial Biosynthesis

The formation of ethyl 3-hydroxyhexanoate (B1247844) is significantly rooted in the metabolic activities of various microorganisms. These biological systems provide the necessary enzymatic machinery for its synthesis, often as part of complex fermentation processes.

Role of Specific Microorganisms in Production (e.g., Lactic Acid Bacteria, Yeast)

Specific groups of microorganisms are particularly adept at producing ethyl 3-hydroxyhexanoate.

Lactic Acid Bacteria (LAB): Several strains of lactic acid bacteria have been shown to produce this compound during the fermentation of fruit juices. In studies involving orange juice, fermentation with strains such as Lactiplantibacillus plantarum and Lactobacillus acidophilus led to a significant increase in this compound. nih.govresearchgate.net Similarly, the fermentation of gilaburu juice with various lactobacilli also resulted in the production of new volatile compounds, including this compound. researchgate.net

Yeast: Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is widely recognized for its ability to synthesize chiral 3-hydroxy esters, including this compound. nih.govlookchem.comtandfonline.com This is achieved through the stereoselective reduction of the corresponding β-keto ester. lookchem.comresearchgate.net Research has demonstrated that by controlling fermentation conditions, such as pH and the use of specific inhibitors or co-substrates, the stereoselectivity of the reduction can be very high, yielding specific enantiomers like ethyl (R)-3-hydroxyhexanoate with over 99% enantiomeric excess. lookchem.comcapes.gov.br Different types of yeast, such as top-fermenting versus bottom-fermenting yeasts, can exhibit different selectivities and efficiencies in this bioconversion. tandfonline.com The fungus Geotrichum candidum has also been studied for the stereocontrolled reduction of aliphatic β-ketoesters to produce (R)-ethyl 3-hydroxyhexanoate. tandfonline.com

| Microorganism | Fermentation Substrate | Key Finding | Reference(s) |

| Lactiplantibacillus plantarum | Orange Juice | Significantly increased concentration of this compound. | nih.gov, researchgate.net |

| Lactobacillus acidophilus | Orange Juice | Significantly increased concentration of this compound. | nih.gov, researchgate.net |

| Various Lactic Acid Bacteria | Gilaburu (Viburnum opulus) Juice | Produced as a new volatile compound during fermentation. | researchgate.net |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 3-oxohexanoate (B1246410) | Reduces the precursor to this compound, with high stereoselectivity for the (R)-enantiomer under specific conditions. | lookchem.com, capes.gov.br, tandfonline.com |

| Geotrichum candidum | Aliphatic β-ketoesters | Capable of stereocontrolled reduction to produce (R)-ethyl 3-hydroxyhexanoate. | tandfonline.com |

Precursors and Metabolic Routes in Fermentative Systems

The primary metabolic route for the microbial synthesis of this compound is the reduction of its corresponding keto ester, ethyl 3-oxohexanoate. This reaction is a key step in the enzymatic pathway.

In yeast, this reduction is catalyzed by NADPH-dependent ketoreductases. These enzymes selectively hydrogenate the β-keto group to a hydroxyl group. The efficiency of this process relies on the continuous regeneration of the cofactor NADPH. To sustain this, co-substrates like sucrose (B13894) are often included in the fermentation medium. The general protocol involves incubating ethyl 3-oxohexanoate with the yeast in a buffered solution for a set period, after which the product is extracted and purified.

Integration into Broader Biological Metabolic Pathways

Beyond its role as a flavor compound, this compound and its related acid form are intermediates in significant metabolic pathways, particularly those related to lipid metabolism and the synthesis of biopolymers.

Participation in Lipid Metabolism

This compound is classified as a fatty acid ester. nih.gov Its core structure, 3-hydroxyhexanoic acid, is a hydroxy fatty acid, suggesting its involvement in lipid metabolic pathways. vulcanchem.com This connection is most evident in its role as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs).

PHAs are biodegradable polymers produced by various bacteria as intracellular carbon and energy storage materials, functioning similarly to lipids. frontiersin.org Specifically, the monomer (R)-3-hydroxyhexanoate, derived from this compound, is a key component of the copolymer Poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] or P(3HB-co-3HHx). frontiersin.orgbohrium.comsigmaaldrich.com The incorporation of the 3-hydroxyhexanoate (3HHx) unit improves the flexibility and lowers the melting temperature of the polymer compared to pure poly(3-hydroxybutyrate) (P(3HB)). nih.gov

The biosynthesis of the (R)-3-hydroxyhexanoyl-CoA monomer in engineered bacteria like E. coli and Cupriavidus necator can occur through pathways linked to fatty acid metabolism. frontiersin.orgnih.gov One established route involves the reverse β-oxidation pathway, where acetyl-CoA is elongated to form longer chain acyl-CoAs, which are then converted to the corresponding (R)-3-hydroxyacyl-CoA monomers. frontiersin.orgnih.gov For instance, butyryl-CoA (a C4 intermediate) is elongated to a C6 intermediate, which is then hydrated to form (R)-3-hydroxyhexanoyl-CoA. frontiersin.org

| Metabolic Pathway | Role of 3-Hydroxyhexanoate Moiety | Organism(s) | Key Findings | Reference(s) |

| Polyhydroxyalkanoate (PHA) Biosynthesis | Monomer unit [(R)-3-hydroxyhexanoate] for the copolymer P(3HB-co-3HHx). | Engineered E. coli, Cupriavidus necator | The 3HHx monomer is synthesized via pathways like reverse β-oxidation, starting from precursors like acetyl-CoA. | frontiersin.org, nih.gov, researchgate.net |

| Lipid Metabolism | Associated with lipid metabolism pathways, potentially as a diagnostic biomarker. | Human (metabolomic studies) | Identified as a metabolite differentially expressed in certain cancer types, linked to lipid metabolism. |

Interconversion with Related Hydroxyesters (e.g., Ethyl 3-hydroxybutyrate)

The enzymatic systems in microorganisms that reduce β-keto esters are often not exclusively specific to one substrate. The same yeast enzymes that produce this compound can also act on other substrates like ethyl 3-oxobutanoate and ethyl 3-oxopentanoate (B1256331) to produce ethyl 3-hydroxybutyrate (B1226725) and ethyl 3-hydroxypentanoate, respectively. lookchem.com

Furthermore, some microorganisms can perform stereoisomer interconversion. For example, the fungus Geotrichum candidum has been shown to convert ethyl (S)-3-hydroxybutanoate into the (R)-enantiomer. tandfonline.com This process occurs through an oxidation of the S-enantiomer to the intermediate ethyl 3-oxobutanoate, followed by a stereoselective reduction to the R-enantiomer, ultimately increasing the optical purity of the final product. tandfonline.com This demonstrates a direct metabolic link and interconversion capability between a hydroxyester and its corresponding keto-ester, a mechanism that is fundamental to controlling the stereochemistry of these compounds in biological systems.

The synthesis of the P(3HB-co-3HHx) copolymer is a prime example of the metabolic integration of 3-hydroxybutyrate and 3-hydroxyhexanoate. In this process, both (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyhexanoyl-CoA are generated and then copolymerized by the enzyme PHA synthase. frontiersin.orgnih.gov The pathways for their formation are interconnected, often starting from the central metabolite acetyl-CoA, highlighting the close metabolic relationship between these two hydroxyalkanoates. frontiersin.org

Substrate for Polyhydroxyalkanoate (PHA) Biosynthesis

The production of P(3HB-co-3HHx) has been a significant focus of metabolic engineering. This biodegradable polyester (B1180765) has gained attention due to its favorable properties, which make it a potential substitute for conventional plastics. nih.govresearchgate.net The inclusion of 3-hydroxyhexanoate (3HHx) monomers reduces the crystallinity of the polymer, enhancing its flexibility. researchgate.netnih.gov

The (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA) monomer can be synthesized through various metabolic routes. When fatty acids or vegetable oils are used as carbon sources, the monomer is typically derived through the β-oxidation pathway. d-nb.infonih.gov In this pathway, an intermediate, 2-enoyl-CoA, is hydrated by (R)-specific enoyl-CoA hydratase (PhaJ) to form (R)-3HHx-CoA. d-nb.infofrontiersin.org

Alternatively, when using structurally unrelated carbon sources like sugars, the de novo fatty acid synthesis pathway can be engineered to produce the necessary precursors. google.comnih.gov This involves the conversion of acetyl-CoA through a series of condensation and reduction reactions to build the carbon chain that ultimately forms 3HHx-CoA.

Metabolic engineering has been instrumental in developing microbial strains capable of efficiently producing P(3HB-co-3HHx) from inexpensive and structurally unrelated carbon sources like glucose and fructose. d-nb.infonih.govbohrium.com

Ralstonia eutropha (also known as Cupriavidus necator) is a well-studied bacterium for PHA production. nih.govresearchgate.net Wild-type R. eutropha is an efficient producer of P(3HB) but requires genetic modification to produce copolymers containing 3HHx from sugars. researchgate.net Engineering strategies in R. eutropha have included:

Introduction of heterologous genes: Genes encoding enzymes for an artificial 3HHx-CoA synthesis pathway are introduced. bohrium.comnih.gov

Pathway optimization: Balancing the expression of key enzymes to control the ratio of 3HB to 3HHx monomers. d-nb.info

Escherichia coli is another popular host for metabolic engineering due to its rapid growth and well-characterized genetics. bohrium.comfrontiersin.org While not a natural PHA producer, E. coli can be engineered to synthesize P(3HB-co-3HHx) from glucose. nih.govbohrium.com This typically involves introducing a large number of heterologous genes to establish a complete biosynthesis pathway. bohrium.comfrontiersin.org Research has demonstrated the successful installation of an artificial pathway in E. coli for P(3HB-co-3HHx) biosynthesis, achieving significant polymer content from glucose. bohrium.comfrontiersin.org

Here is a table summarizing some of the engineered strains and their production of P(3HB-co-3HHx):

| Engineered Strain | Carbon Source | 3HHx Content (mol%) | PHA Content (wt%) | Reference |

| Recombinant Ralstonia eutropha | Fructose | 1.5 | 48 | nih.gov |

| Recombinant Ralstonia eutropha | Glucose | 12.1 | 75.3 | d-nb.info |

| Recombinant Escherichia coli | Glucose | 13.2 | 12.9 | nih.gov |

| Recombinant Escherichia coli | Glucose | 14 | 41 | bohrium.comfrontiersin.org |

| Recombinant Cupriavidus necator | CO2 | 11 | High | nih.gov |

Several key enzymes are crucial for establishing and optimizing the 3HHx biosynthesis pathway in engineered microorganisms.

PhaA (β-ketothiolase): This enzyme catalyzes the initial step in the canonical PHA biosynthesis pathway, condensing two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govfrontiersin.org This is the starting point for both 3HB-CoA and, through further elongation, 3HHx-CoA.

PhaB (Acetoacetyl-CoA reductase): PhaB reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA (3HB-CoA). d-nb.infofrontiersin.org R. eutropha has multiple paralogs of this enzyme (PhaB1, PhaB2, PhaB3). d-nb.info Deleting or replacing the primary reductase, PhaB1, is a common strategy to increase the relative flux towards 3HHx by making acetoacetyl-CoA more available for the elongation pathway. d-nb.infofrontiersin.org

PhaC (PHA synthase): This is the key polymerizing enzyme that incorporates the (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain. nih.govfrontiersin.org The substrate specificity of PhaC is a critical determinant of the final copolymer composition. nih.govmdpi.com Engineered PhaC variants are often used to enhance the incorporation of 3HHx monomers. d-nb.infofrontiersin.org

PhaJ ((R)-specific enoyl-CoA hydratase): PhaJ provides a direct link between the β-oxidation cycle and PHA biosynthesis by hydrating 2-enoyl-CoA intermediates to their corresponding (R)-3-hydroxyacyl-CoA monomers. d-nb.infofrontiersin.orgfrontiersin.org The expression of phaJ is essential for producing P(3HB-co-3HHx) from fatty acids and has been shown to increase the 3HHx fraction in engineered strains. nih.govfrontiersin.orgnih.gov

Ccr (Crotonyl-CoA carboxylase/reductase) and Emd (Ethylmalonyl-CoA decarboxylase): This enzyme combination is key to an artificial pathway designed to produce butyryl-CoA (a precursor to 3HHx-CoA) from acetyl-CoA when grown on sugars. bohrium.comfrontiersin.orgresearchgate.net Ccr and Emd work in tandem to create a bypass that channels metabolites towards the C4 intermediate, butyryl-CoA, which is then elongated to form the C6 monomer precursor. frontiersin.orgbohrium.comfrontiersin.org This pathway has been successfully implemented in both R. eutropha and E. coli. bohrium.comfrontiersin.orgresearchgate.net

The functions of these enzymes are summarized in the table below:

| Enzyme | Function | Role in 3HHx Pathway |

| PhaA | β-ketothiolase | Condenses acetyl-CoA to acetoacetyl-CoA, the initial precursor. nih.govfrontiersin.org |

| PhaB | Acetoacetyl-CoA reductase | Synthesizes (R)-3HB-CoA; its modification redirects flux to 3HHx. d-nb.infofrontiersin.org |

| PhaC | PHA synthase | Polymerizes 3HB-CoA and 3HHx-CoA monomers into the P(3HB-co-3HHx) copolymer. nih.govfrontiersin.org |

| PhaJ | (R)-specific enoyl-CoA hydratase | Hydrates 2-enoyl-CoA from β-oxidation to (R)-3HHx-CoA. d-nb.infofrontiersin.org |

| Ccr | Crotonyl-CoA carboxylase/reductase | Part of an artificial pathway to produce butyryl-CoA from acetyl-CoA. frontiersin.orgbohrium.comfrontiersin.org |

| Emd | Ethylmalonyl-CoA decarboxylase | Works with Ccr to facilitate butyryl-CoA formation. frontiersin.orgbohrium.comfrontiersin.org |

Chemical Synthesis and Enantioselective Production

Synthetic Methodologies

Chemical synthesis routes offer robust and scalable methods for producing ethyl 3-hydroxyhexanoate (B1247844), typically as a racemic mixture.

A primary method for synthesizing ethyl 3-hydroxyhexanoate is the direct esterification of 3-hydroxyhexanoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The process involves heating the reactants under reflux to drive the equilibrium towards the formation of the ester. To improve the yield, water, a byproduct of the reaction, is often removed using techniques like azeotropic distillation or molecular sieves. This method is cost-effective and suitable for large-scale production, though it generally results in a racemic mixture of the (R) and (S) enantiomers as elevated temperatures can lead to racemization.

| Parameter | Optimal Range | Impact on Yield |

| Catalyst Concentration | 1-2 mol% H₂SO₄ | Maximizes reaction rate |

| Ethanol to Acid Molar Ratio | 5:1 | Shifts equilibrium to favor product |

| Temperature | 90–100°C (Reflux) | Drives the reaction forward |

| Reaction Time | 6–8 hours | Can achieve up to 90% conversion |

| Table 1: Typical Industrial Conditions for Acid-Catalyzed Esterification. |

An alternative chemical approach is the Reformatsky reaction, which can be used to generate β-hydroxy esters like this compound. thieme-connect.comthieme-connect.com This method involves the reaction of an aldehyde (butanal) with an α-halo ester (ethyl bromoacetate) in the presence of activated zinc metal. chemicalbook.com The reaction proceeds to form an organozinc intermediate which then reacts with the aldehyde to yield the desired β-hydroxy ester after workup. chemicalbook.com This synthetic methodology provides a convenient and economical route to a variety of 3-hydroxy esters and has been optimized for intermediate scales (100 mmol) to yield high amounts of the product (85-95%). thieme-connect.com

Biocatalytic and Enantioselective Synthesis Research

Biocatalysis offers a powerful strategy for the production of specific enantiomers of this compound, which are crucial for applications in pharmaceuticals and as chiral synthons.

The most common biocatalytic route to enantiomerically pure this compound is the asymmetric reduction of its corresponding β-keto ester, ethyl 3-oxohexanoate (B1246410). mdpi.comredalyc.org This transformation is catalyzed by oxidoreductase enzymes found within various microorganisms. tandfonline.com These enzymes, often dependent on cofactors like NADPH or NADH, selectively transfer a hydride to the ketone group, creating a chiral center at the C3 position with high enantioselectivity. researchgate.net The stereochemical outcome (whether the (R) or (S) enantiomer is produced) is dependent on the specific microorganism and its enzymatic machinery. mdpi.comvulcanchem.com

A variety of microorganisms have been investigated for their ability to stereoselectively reduce ethyl 3-oxohexanoate.

Geotrichum candidum : This yeast is known to produce the (R)-enantiomer, ethyl (R)-3-hydroxyhexanoate, with high optical purity. mdpi.comtandfonline.comvulcanchem.com Studies have shown that aging the mycelium of G. candidum can lead to the practical preparation of optically pure (R)-ethyl 3-hydroxybutanoate, a related compound, suggesting similar mechanisms for longer-chain esters. tandfonline.com The process involves a combination of stereoselective reduction and enantioselective metabolism. tandfonline.com

Baker's Yeast (Saccharomyces cerevisiae) : Commonly used in biocatalysis, baker's yeast can also reduce β-keto esters. nih.govorgsyn.org While it typically yields the (S)-enantiomer for many substrates, the stereoselectivity can be influenced by reaction conditions. vulcanchem.comresearchgate.net For example, using ethanol as an energy source can promote the formation of the (S)-enantiomer. tandfonline.com

Kluyveromyces marxianus : Research has shown that free cells of K. marxianus can reduce ethyl 3-oxohexanoate with conversion rates greater than 99% and an enantiomeric excess (e.e.) of 99% for the (S)-isomer after 24 hours. mdpi.comredalyc.org

Rhodotorula rubra : This yeast has been used to produce the (S)-isomer of this compound with a 98% conversion and 99% e.e. mdpi.com

| Microorganism | Target Enantiomer | Conversion Rate | Enantiomeric Excess (e.e.) |

| Geotrichum candidum | (R) | 99% | 99% |

| Kluyveromyces marxianus | (S) | >99% | 99% |

| Rhodotorula rubra | (S) | 98% | 99% |

| Table 2: Performance of Various Microorganisms in the Bioreduction of Ethyl 3-oxohexanoate. mdpi.comredalyc.org |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental to the analysis of ethyl 3-hydroxyhexanoate (B1247844), enabling its separation from complex mixtures and subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl 3-hydroxyhexanoate. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of 160. Key fragment ions are typically seen at m/z 115, corresponding to the loss of an acyl group, and m/z 88 and 57, with the base peak often appearing at m/z 71 or 43 depending on the specific instrument and conditions. nih.gov The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of a known standard or by matching with established libraries such as the NIST Mass Spectrometry Data Center. nih.govacs.org

GC-MS is widely applied in the analysis of this compound in various matrices, including fruits like bananas, oranges, and strawberries, as well as in beverages like Chinese baijiu. nih.govmdpi.comresearchgate.netupm.edu.my For quantitative analysis, a flame ionization detector (GC-FID) can be used, often in conjunction with an internal standard for improved accuracy. upm.edu.my

Solid Phase Microextraction (SPME) and Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is frequently paired with GC-MS for the analysis of volatile compounds. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above a solid or liquid sample, making it particularly suitable for extracting volatile compounds like this compound from complex matrices without introducing non-volatile components into the GC system. srce.hr

The choice of fiber coating is critical for efficient extraction. Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber that has shown good extraction efficiency for a broad range of volatile compounds, including this compound, in fruits like apples. srce.hrcore.ac.uk The extraction efficiency is influenced by parameters such as extraction time and temperature, which are optimized to maximize the recovery of the target analytes. core.ac.uk

HS-SPME-GC-MS has been successfully employed to identify and, in some cases, quantify this compound in a variety of food and beverage samples, including pineapple, orange juice, and wine. semanticscholar.orgresearchgate.netmdpi.com This technique offers the advantages of being simple, rapid, and sensitive, making it a valuable tool for flavor and aroma research. mdpi.com

Olfactometric Analysis for Aroma-Active Compound Research (e.g., GC-Olfactometry)

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. mdpi.com As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like MS or FID) and the other to an olfactometry port where a trained panelist can sniff and describe the aroma of each compound.

Spectroscopic Approaches for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While GC-MS is excellent for identification and quantification, other spectroscopic techniques are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum shows characteristic signals for the ethyl ester group (a triplet and a quartet), the protons on the hexanoate (B1226103) chain, and the proton of the hydroxyl group.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The spectrum of this compound displays distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl carbons in the structure. nih.gov

Mass Spectrometry (MS) , as discussed in the context of GC-MS, is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern in the mass spectrum gives clues about the different functional groups and their arrangement within the molecule. For instance, the presence of a fragment at m/z 115 in the mass spectrum of this compound is indicative of the loss of the C₂H₅O group from the ester functionality.

Together, these spectroscopic methods provide unambiguous confirmation of the chemical structure of this compound, complementing the data obtained from chromatographic analyses.

Biological Activities and Pharmacological Investigations

Antiviral Efficacy Research

Ethyl 3-hydroxyhexanoate (B1247844) (EHX) has been identified as a powerful antiviral compound, particularly against Coxsackievirus B (CVB). nih.gov CVB is an enterovirus responsible for a range of serious human diseases, including viral myocarditis, dilated cardiomyopathy, meningitis, and pancreatitis, especially in children and young adults. tribuneonlineng.comnih.gov To date, no licensed antiviral therapy exists for CVB infections, highlighting the critical need for new treatment options. nih.gov

Inhibition of Coxsackievirus B (CVB) Replication in Vitro and In Vivo

Comprehensive studies have demonstrated that Ethyl 3-hydroxyhexanoate significantly inhibits the replication of CVB both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govresearchgate.net

In vitro research using HeLa cells infected with CVB serotype 3 (CVB3) showed that EHX effectively suppresses the virus-induced cytopathic effect, which is the structural damage to host cells caused by viral invasion. researchgate.net Treatment with EHX resulted in improved cell viability at 24 and 48 hours post-infection. researchgate.net The compound was found to inhibit CVB replication in a dose-dependent manner. nih.gov Notably, the 50% effective concentration (EC₅₀) of EHX—the concentration required to inhibit viral activity by half—was determined to be 1.2 μM. nih.gov In contrast, its 50% cytotoxic concentration (CC₅₀), which is the concentration that causes death to half of the cultured cells, was 25.6 μM. nih.gov This results in a selective index (SI) of 20.8, indicating that the compound is significantly more toxic to the virus than to the host cells, suggesting a favorable therapeutic window. nih.gov

Table 1: In Vitro Antiviral Activity of this compound against CVB3

| Parameter | Value | Description |

|---|---|---|

| Cell Line | HeLa | Human cervical cancer cell line used for virus propagation. |

| Virus | Coxsackievirus B3 (CVB3) | Woodruff strain. |

| EC₅₀ | 1.2 μM | The concentration at which the compound inhibits 50% of viral replication. nih.gov |

| CC₅₀ | 25.6 μM | The concentration at which the compound causes 50% cytotoxicity to host cells. nih.gov |

| Selective Index (SI) | 20.8 | Calculated as CC₅₀ / EC₅₀, indicating the compound's specificity for the virus. nih.gov |

The antiviral efficacy of EHX was also confirmed in vivo using a suckling Balb/c mice model. frontiersin.org Mice infected with CVB3 and subsequently treated with EHX showed a significant reduction in viral replication. frontiersin.org Analysis of heart tissue from the treated mice revealed substantially lower levels of viral RNA and key viral proteins, such as VP1 and the 3D polymerase, compared to the untreated, infected group. frontiersin.org

Molecular Mechanisms of Antiviral Action (e.g., Targeting Viral RNA Replication)

Investigations into the molecular mechanism of EHX have revealed that it primarily targets the viral RNA replication process. nih.gov The lifecycle of CVB, a single-stranded positive-sense RNA virus, is critically dependent on the replication of its genome within the host cell. nih.gov

Time-of-addition assays, which help pinpoint the stage of the viral lifecycle a drug inhibits, showed that EHX exerts its antiviral effect when added between 0 and 5 hours after viral infection. researchgate.net This timeframe corresponds to the early stages of replication, which include viral genome translation and transcription. nih.govresearchgate.net Further molecular analysis confirmed that EHX treatment leads to a significant reduction in the levels of viral RNA and the viral RNA-dependent RNA polymerase (RdRp), also known as the 3D protein, which is essential for replicating the viral genome. nih.govfrontiersin.org

Virtual screening and molecular docking studies have provided additional insight, predicting that EHX binds to non-structural viral proteins, including the RdRp of various RNA viruses. nih.govresearchgate.net This interaction is believed to disrupt the function of the replication machinery, thereby halting the production of new viral particles.

Evaluation as a Candidate for Semi-Synthetic Antiviral Drug Development

This compound is considered a promising candidate for the development of semi-synthetic antiviral drugs. nih.govmedkoo.com Its status as a natural product found in fruits and its approval as a food additive suggest a potentially favorable safety profile for therapeutic use. nih.govnih.gov The potent antiviral activity demonstrated against CVB, combined with its high selective index, makes it an attractive lead compound. nih.gov

The development of semi-synthetic derivatives of EHX could further enhance its antiviral properties, improve its pharmacological characteristics, and address the challenge of drug resistance, which is common with RNA viruses. tribuneonlineng.com Further research and clinical trials are necessary to fully evaluate its efficacy and safety in humans for treating CVB-related diseases. tribuneonlineng.comnih.gov

Exploration of Other Potential Therapeutic Applications

Beyond its established antiviral effects, this compound is being explored for other therapeutic and biomedical applications. As a monomer, it is used in the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) copolymers. These copolymers belong to a class of biopolymers known as polyhydroxyalkanoates (PHAs). researchgate.net

PHAs are biodegradable and biocompatible polymers that have been extensively investigated as carriers for drug delivery systems. researchgate.net The inclusion of the 3-hydroxyhexanoate monomer enhances the flexibility of the resulting polymer, making it suitable for creating various drug delivery vehicles like microspheres, nanoparticles, and films. researchgate.net These PHA-based systems can encapsulate therapeutic compounds, offering controlled and targeted release for treating a variety of diseases. researchgate.net While this is an indirect application, the role of this compound as a key building block for these advanced drug delivery platforms underscores its broader potential in the pharmaceutical field. researchgate.net

Role in Flavor and Aroma Chemistry Research

Contribution to Sensory Profiles of Food and Beverage Products

This ester is a key contributor to the desirable sensory attributes of many fruits and drinks, particularly noted for its fruity and sweet characteristics.

Ethyl 3-hydroxyhexanoate (B1247844) is widely recognized for its contribution to fruity and sweet aromas. It is described as having a powerful, fresh-fruity, and slightly green odor with a sweet, fruity taste reminiscent of grapes and citrus. chemicalbook.comthegoodscentscompany.com The racemic form of the compound is associated with a range of fruity scents, including citrus, pineapple, and grape. leffingwell.com More specifically, the (R)-(-)-enantiomer is described as sweet, woody, and fruity, while the (S)-(+)-enantiomer has a weaker fruity and aldehyde-like scent. leffingwell.com

This compound is naturally found in a variety of fruits, including grapefruit, oranges, pineapple, papaya, quince, and tamarillo. fragranceconservatory.comperfumiarz.com Its flavor profile is generally characterized as sweet and fruity, with specific notes of tropical fruit, grape, and citrus. thegoodscentscompany.com At a concentration of 80 ppm, its taste is described as sweet and fruity with grape and citrus notes. chemicalbook.comthegoodscentscompany.com

Table 1: Sensory Descriptors of Ethyl 3-hydroxyhexanoate

| Descriptor Type | Associated Notes | Source |

|---|---|---|

| Odor | Fruity, pineapple, grape, juicy, natural, sweet | perfumiarz.com |

| Odor | Fruity, grape, green, sweet, hay-like with citrus nuances | flavscents.com |

| Odor | Sweet, woody, fruity (R-enantiomer) | leffingwell.com |

| Flavor | Sweet, fruity, tropical, grape, grassy, hay, cranberry, citrus | thegoodscentscompany.com |

| Taste (at 80 ppm) | Sweet, fruity, grape with citrus notes | chemicalbook.comthegoodscentscompany.com |

This compound is considered a key volatile flavor compound in orange juice. scientificlabs.co.uk Its presence is one of the primary contributors to the fresh flavor of Valencia orange juice, alongside compounds like acetaldehyde, valencene, ethyl butyrate, and neral. google.com Research has shown that seven esters, including this compound, have a positive effect on orange flavor. nih.gov In fact, significantly higher concentrations of this compound are found in oranges compared to poncirus hybrids. nih.gov

The flavor of orange juice is complex, resulting from the interplay of hundreds of compounds, with this compound being one of the major components. geneticliteracyproject.org It is also one of the major esters reported in orange juice, contributing a sweet and fruity odor. researchgate.net Studies on Jinchen sweet orange have identified this compound as one of the aroma-active compounds. nih.gov However, its concentration can be affected by diseases like citrus greening (Huanglongbing), where juices from symptomatic Valencia oranges showed 29% to 84% lower levels of individual esters, including this compound, compared to control juices. ufl.edu

Beyond orange juice, this compound contributes to the flavor profiles of other fruits. In grapes, it is one of the hydroxyl esters identified that, in combination with other compounds, contributes to the diversity of flavors, which can range from fresh green and floral to fruity and sweet. oup.com It is listed as a compound used in grape flavor formulations. thegoodscentscompany.com

In mandarins, such as the 'Orri' variety, this compound is present and contributes to the sweet and fruity aroma. nih.gov Research on 'Kinnow' mandarins affected by citrus greening disease also noted changes in the volatile profiles, which would include esters like this compound.

Dynamics of Concentration during Processing and Storage

The concentration of this compound is not static and can be significantly altered by processing methods like fermentation and by postharvest storage conditions.

Fermentation can have a significant impact on the levels of this compound. This compound is a known metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov During fermentation, such as in the production of wine, yeast can synthesize this ester, contributing to the final aroma profile of the beverage. perfumiarz.com The reduction of ethyl acetoacetate by baker's yeast is a known method for producing chiral ethyl 3-hydroxybutanoate, a similar hydroxy ester, indicating the capability of yeast to produce such compounds through bioreduction pathways. orgsyn.orgelsevierpure.comorgsyn.org

A study on the fermentation of orange juice showed that the process leads to a decrease in the concentration of esters, which would likely include this compound, and an increase in terpenes, resulting in an imbalanced flavor. researchgate.net

During the storage of freshly-squeezed orange juice, changes in aroma compounds are observed, particularly at higher temperatures. nih.gov Glycosidically-bound volatiles, which can include precursors to this compound, can be released under the action of endogenous enzymes, potentially helping to maintain the free aroma compounds during storage. researchgate.net In peaches, the content of free volatile compounds, which includes a variety of esters, was found to decrease significantly within the first few days of storage at both 4°C and 25°C. nih.gov

Table 2: Factors Influencing this compound Concentration

| Factor | Effect | Context | Source |

|---|---|---|---|

| Citrus Greening Disease | Decrease | Valencia orange juice | ufl.edu |

| Fermentation (Yeast) | Production/Metabolism | General fermentation processes | nih.gov |

| Fermentation (Orange Juice) | Decrease | Leads to imbalanced flavor | researchgate.net |

| Postharvest Storage | Increase | 'Orri' mandarins | nih.gov |

| Postharvest Storage | Decrease | Peaches | nih.gov |

Genetic and Biochemical Basis of Flavor Compound Production

The characteristic flavor and aroma of many fruits are largely determined by a complex mixture of volatile organic compounds, with esters being a significant contributor to the desirable fruity and floral notes. The biosynthesis of these esters, including this compound, is a highly regulated process involving specific genetic and biochemical pathways. Research into these pathways is crucial for understanding and potentially manipulating fruit flavor profiles.

Genetic Control of Ester Biosynthesis in Fruits (e.g., Citrus)

The production of volatile esters in fruits is under tight genetic control, with the expression of specific genes being developmentally regulated, often coinciding with fruit ripening. nih.gov Citrus fruits, known for their unique aromas, provide a well-studied example of this genetic regulation. nih.govresearchgate.net

While much of the early research on citrus aroma focused on terpenes, recent studies have highlighted the importance of esters in defining the characteristic flavor of certain citrus species, such as sweet oranges. plantenzo.netnih.gov A comparative analysis of the volatile profiles of oranges and mandarins identified 26 key compounds for orange flavor, with seven of these being esters that differentiate orange from mandarin flavor. nih.gov

The genetic basis for this difference has been linked to the differential expression of genes encoding enzymes responsible for ester synthesis. nih.gov In a study comparing ripening oranges and mandarins, researchers identified 93 genes that were active in oranges but not in mandarins. plantenzo.net Among these, the gene C. sinensis alcohol acyltransferase 1 (CsAAT1) was identified as being responsible for the production of key orange-flavor esters. nih.gov The functional allele of this gene, inherited from pummelo, is highly expressed in oranges, leading to the production of these differentiating esters. nih.gov

Furthermore, the regulation of flavor-related genes can be influenced by plant hormones like ethylene. nih.govresearchgate.net Although citrus is a non-climacteric fruit, the expression of some flavor-related genes, such as those for terpene synthesis, has been shown to be responsive to ethylene, suggesting a role for this hormone in the final stages of citrus fruit ripening and aroma development. nih.govresearchgate.net The coordinated expression of genes involved in precursor supply and the final esterification step is critical for the production of the final aroma profile.

Table 1: Key Genes in Fruit Ester Biosynthesis

| Gene/Enzyme Family | Function | Example in Fruits |

|---|---|---|

| Alcohol Acyltransferases (AAT) | Catalyzes the final step of ester formation from an alcohol and an acyl-CoA. | CsAAT1 in Sweet Orange, PaAAT1 in Apricot, AAT1 in Apple. nih.govfrontiersin.orgashs.org |

| Lipoxygenase (LOX) | Initiates the degradation of fatty acids, leading to the formation of aldehyde and alcohol precursors. | Implicated in the formation of C6-alcohols and aldehydes in various fruits. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols, which serve as substrates for AATs. | A key enzyme in generating alcohol precursors for ester synthesis in fruits. nih.gov |

Role of Specific Enzymes (e.g., Alcohol Acyltransferases) in Ester Formation

The final and decisive step in the biosynthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes are responsible for the formation of an ester bond by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor. ashs.orgnih.gov The diversity of esters found in fruits is a direct result of the broad substrate specificity of AAT enzymes, which can utilize a wide range of alcohol and acyl-CoA molecules. nih.gov

AATs belong to the BAHD superfamily of acyltransferases, a group of enzymes important for the biosynthesis of various plant secondary metabolites. frontiersin.orgnih.gov The precursors for the AAT-catalyzed reaction are supplied by other metabolic pathways:

Alcohols are primarily derived from the degradation of fatty acids and amino acids. nih.gov For instance, the lipoxygenase (LOX) pathway breaks down fatty acids like linoleic and linolenic acid into volatile aldehydes, which are then reduced to alcohols by alcohol dehydrogenase (ADH) enzymes. nih.gov

Acyl-CoAs are also derived from fatty acid metabolism (β-oxidation) and the catabolism of amino acids such as leucine, isoleucine, and valine. frontiersin.orgnih.gov

The activity of AAT enzymes is often the rate-limiting step in ester production and is highly regulated. researchgate.net Studies in various fruits, including apple, strawberry, and melon, have shown that AAT gene expression and enzyme activity increase significantly during ripening, correlating with the peak of ester emission. nih.govresearchgate.net In apples, for example, AAT activity is dependent on ethylene, and suppressing ethylene production leads to a major reduction in ester biosynthesis. researchgate.net This demonstrates the crucial role of AAT enzymes as key control points in the biochemical pathway of fruit aroma production.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Valencene |

| Linoleic acid |

| Linolenic acid |

| Leucine |

| Isoleucine |

Biotechnological and Industrial Applications Research

Utilization as a Building Block and Intermediate in Advanced Synthesis

Role as a Biochemical Reagent in Life Science Research

Ethyl 3-hydroxyhexanoate (B1247844) serves as a valuable biochemical reagent in various life science research applications, primarily due to its specific chemical structure and biological activities. Its utility spans from being a substrate in enzymatic studies to its role as a reference standard and its application in investigating viral replication mechanisms.

One of the key applications of ethyl 3-hydroxyhexanoate is as a substrate in the study of enzymes, particularly reductases and esterases. For instance, (R)-ethyl 3-hydroxyhexanoate is a known substrate for NADP⁺-dependent 3-oxo ester reductases, which catalyze its oxidation to ethyl 3-oxohexanoate (B1246410). This makes it a useful tool for characterizing the activity and stereospecificity of these enzymes, which are important in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs). The stereochemistry of this compound is crucial in these studies, as different enantiomers can exhibit different affinities and reaction rates with specific enzymes. evitachem.com

Recent research has also highlighted the potential of this compound as a tool in virology research. Studies have demonstrated its antiviral properties, particularly against Coxsackievirus B (CVB), a virus implicated in serious health conditions like viral myocarditis. nih.gov In this context, it is used as a reagent to investigate the viral life cycle. Research has shown that this compound can inhibit viral replication by targeting the viral RNA synthesis process. nih.gov This makes it a significant reagent for studying the mechanisms of picornavirus replication and for screening potential antiviral compounds. nih.gov

Furthermore, this compound is employed in metabolic studies. As a metabolite itself, found in organisms like Saccharomyces cerevisiae, it can be used as a standard in metabolomics research to identify and quantify its presence in various biological samples. nih.gov Its detection can provide insights into specific metabolic pathways.

The compound also serves as a reagent in the synthesis of other biologically relevant molecules. The hydroxyl and ester functional groups allow for various chemical modifications, making it a versatile starting material or intermediate in the synthesis of more complex molecules for life science applications.

Detailed Research Findings on this compound as a Biochemical Reagent

| Research Area | Specific Use | Organism/System Studied | Key Finding |

| Enzymology | Substrate for 3-oxo ester reductases | N/A | (R)-ethyl 3-hydroxyhexanoate is oxidized to ethyl 3-oxohexanoate, allowing for the characterization of NADP⁺-dependent reductase activity. |

| Enzymology | Bioreduction of precursors | Kluyveromyces marxianus | Used as a product standard in the bioreduction of ethyl 3-oxohexanoate, achieving high enantioselectivity for the (R)-enantiomer. evitachem.com |

| Virology | Antiviral activity against Coxsackievirus B (CVB) | HeLa cells, Balb/c mice | Inhibits CVB replication by targeting the viral RNA replication step. nih.gov |

| Virology | Investigation of viral protein targets | In silico docking studies | Shows high docking scores against non-structural proteins of various RNA viruses, suggesting potential broad-spectrum antiviral research applications. nih.gov |

| Metabolomics | Metabolite identification | Saccharomyces cerevisiae | Identified as a metabolite, serving as a reference compound in yeast metabolome studies. nih.gov |

Toxicological and Safety Research Assessments

Comprehensive Safety Evaluations in Fragrance Formulations

Ethyl 3-hydroxyhexanoate (B1247844) is a component used in fragrance formulations, valued for its fruity aroma reminiscent of grape, citrus, and tropical notes. thegoodscentscompany.comfragranceconservatory.com Its safety for use in consumer products has been evaluated by the Research Institute for Fragrance Materials (RIFM). fragranceconservatory.comsigmaaldrich.com

The RIFM conducts safety assessments of fragrance ingredients, and their findings are published in peer-reviewed scientific journals. fragranceconservatory.comifrafragrance.org Ethyl 3-hydroxyhexanoate is included in the IFRA Transparency List, which catalogues the fragrance ingredients used in consumer products globally. ifrafragrance.orgnih.gov The International Fragrance Association (IFRA) establishes standards for fragrance material usage based on RIFM's scientific findings. sigmaaldrich.comscjohnson.com According to the 49th Amendment to the IFRA Code of Practice, the recommended usage level for this compound is up to 2.0% in the fragrance concentrate. thegoodscentscompany.com

A comprehensive safety assessment for this compound (CAS No. 2305-25-1) has been published by RIFM, confirming its suitability for use in consumer products under current use levels. fragranceconservatory.comsigmaaldrich.com The evaluation considers various toxicological endpoints to ensure consumer safety. While detailed toxicological properties have not been fully investigated in all public documents, the existing assessments by bodies like RIFM have established a basis for its safe use within the fragrance industry. fishersci.com

| Parameter | Information | Source |

|---|---|---|

| Regulating Body | IFRA (International Fragrance Association) | sigmaaldrich.com |

| Assessing Authority | RIFM (Research Institute for Fragrance Materials) | fragranceconservatory.comsigmaaldrich.com |

| IFRA Guideline | Usage levels up to 2.0% in fragrance concentrate | thegoodscentscompany.com |

| Status | Permitted for use in fragrance formulations | fragranceconservatory.comsigmaaldrich.com |

Regulatory Research and Approval Status for Applications (e.g., Food Additives)

This compound is utilized as a flavoring agent in the food industry. Its regulatory status has been evaluated by several international bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1999. nih.govwho.intinchem.org The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". nih.govwho.intinchem.org The substance was assigned JECFA number 601. nih.govchemicalbook.infao.org Specifications for the substance were published in 2002. inchem.orgfao.org

In the United States, this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS). thegoodscentscompany.comnih.gov It is identified by FEMA number 3545. thegoodscentscompany.comnih.govsigmaaldrich.comchemicalbook.in The U.S. Food and Drug Administration (FDA) includes it in its "Substances Added to Food" inventory for use as a flavor enhancer or flavoring agent. nih.govfda.gov

In the European Union, this compound is included in the list of flavouring substances approved for use in and on foods, as established by Regulation (EC) No 1334/2008. sigmaaldrich.comeumonitor.eueuropa.eufao.org It is assigned the FLAVIS number 09.535. sigmaaldrich.com The European Food Safety Authority (EFSA) has reviewed the substance as part of its "Flavouring Group Evaluation 10". thegoodscentscompany.com

Interestingly, while approved for human food, its status as a feed additive in the EU has changed. In 2013, this compound was withdrawn from the market for use as a flavouring substance in feed for all animal species because an application for re-authorisation under Regulation (EC) No 1831/2003 was not submitted. europa.eueuropa.eu

| Regulatory Body / Authority | Region / Jurisdiction | Status / Finding | Identifier | Source |

|---|---|---|---|---|

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | International | No safety concern at current levels of intake when used as a flavouring agent. | JECFA No. 601 | nih.govwho.intinchem.org |

| FDA (Food and Drug Administration) / FEMA | United States | Generally Recognized as Safe (GRAS) for use as a flavoring agent. | FEMA No. 3545 | thegoodscentscompany.comnih.govsigmaaldrich.com |

| EFSA (European Food Safety Authority) / European Commission | European Union | Approved for use as a flavouring substance in foods. | FLAVIS No. 09.535 | thegoodscentscompany.comsigmaaldrich.comeumonitor.eu |

| European Commission | European Union | Withdrawn from the market as a feed additive for all animal species. | N/A | europa.eueuropa.eu |

Future Directions and Emerging Research Opportunities

Advanced Metabolic Engineering for Enhanced Production and Diversified Products

Ethyl 3-hydroxyhexanoate (B1247844) is a monomer component of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. nih.govmdpi.comfrontiersin.org The properties of this bioplastic, such as its flexibility and melting temperature, are directly influenced by the proportion of the 3-hydroxyhexanoate (3HHx) monomer. mdpi.comfrontiersin.orgnih.gov Consequently, advanced metabolic engineering of microorganisms presents a pivotal opportunity for both enhancing the production of P(3HB-co-3HHx) and tailoring its composition for diversified products.

Researchers are actively engineering bacteria like Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) to produce P(3HB-co-3HHx) from inexpensive and structurally unrelated carbon sources like sugars and even CO2. nih.govfrontiersin.orgresearchgate.netnih.gov This involves the design and introduction of artificial metabolic pathways. For instance, an artificial pathway for synthesizing the (R)-3HHx-CoA monomer from acetyl-CoA has been successfully introduced into recombinant R. eutropha. researchgate.net A key strategy involves creating a synthetic pathway to generate butyryl-CoA, a precursor for the C6 monomer (3HHx-CoA). nih.govfrontiersin.org This has been achieved by introducing genes such as ccr (crotonyl-CoA carboxylase/reductase) and emd (ethylmalonyl-CoA decarboxylase). nih.govfrontiersin.org

Further research is focused on optimizing these engineered strains. Studies have shown that introducing the phosphite (B83602) oxidation system for NADPH regeneration can lead to higher cellular content and a greater 3HHx composition in the copolymer. nih.gov Conversely, modifications like eliminating global regulators such as Cra or PdhR have resulted in poor PHA synthesis. nih.gov Future work will likely involve:

In vitro evolution of PHA synthases: Creating mutant enzymes (PhaC) with expanded substrate specificities to incorporate 3HHx monomers more efficiently. frontiersin.orgresearchgate.net

Pathway optimization: Fine-tuning the expression of heterologous genes (e.g., phaA, phaB, phaC, phaJ) and knocking out competing pathways to direct metabolic flux towards P(3HB-co-3HHx) production. frontiersin.orgresearchgate.net

Host strain engineering: Developing robust host organisms, such as the halophile Halomonas bluephagenesis, which can be cultivated in non-sterile and continuous processes, significantly reducing production costs. researchgate.net

These advancements aim to create microbial cell factories capable of producing high titers of P(3HB-co-3HHx) with controlled monomer compositions, thereby generating a range of bioplastics with tailored properties for specific applications. frontiersin.org

Uncovering Novel Biological Activities and Therapeutic Potentials

While known as a flavor compound found in various fruits, recent research has illuminated a significant therapeutic potential for Ethyl 3-hydroxyhexanoate (EHX) as a potent antiviral agent. sigmaaldrich.comresearchgate.netfoodb.cahmdb.ca A primary focus of this research has been its activity against Coxsackievirus B (CVB), a pathogen implicated in serious human diseases such as viral myocarditis, pancreatitis, and meningitis. researchgate.netfrontiersin.orgnih.govnih.gov

Studies have demonstrated that EHX significantly inhibits CVB replication both in vitro and in vivo. researchgate.netfrontiersin.orgnih.govnih.gov Research findings have established key parameters for its antiviral efficacy, highlighting a promising therapeutic window. researchgate.netfrontiersin.orgnih.gov The mechanism of action appears to be the inhibition of viral RNA replication, a critical step in the viral life cycle. researchgate.netfrontiersin.orgnih.gov Virtual screening and molecular docking studies suggest that EHX may bind to and interact with non-structural proteins of a wide range of RNA viruses, indicating the potential for broad-spectrum antiviral activity. frontiersin.org

Future research in this area will likely concentrate on:

Mechanism of Action: Precisely identifying the molecular target(s) of EHX within the viral replication complex. Understanding how it interferes with viral RNA synthesis could lead to the development of more potent, second-generation antiviral drugs.

Broad-Spectrum Activity: Expanding the evaluation of EHX against other significant viral pathogens, particularly other members of the Picornaviridae family and other RNA viruses as suggested by preliminary computational models. frontiersin.org

In Vivo Efficacy and Preclinical Development: Conducting more extensive animal studies to confirm its therapeutic efficacy and to establish a foundation for potential human clinical trials. The fact that EHX is an approved food additive provides a strong safety profile to support its therapeutic development. researchgate.netnih.govmedkoo.com

Semi-Synthetic Derivatives: Using EHX as a lead compound to synthesize novel derivatives with enhanced antiviral potency and improved pharmacokinetic properties. researchgate.netmedkoo.com

The discovery of EHX's antiviral properties opens a new avenue for developing treatments for enterovirus infections, for which no licensed antiviral agent currently exists. researchgate.netfrontiersin.orgnih.gov

| Parameter | Value | Reference |

| EC₅₀ (Effective Concentration) | 1.2 μM | researchgate.netfrontiersin.orgnih.gov |

| CC₅₀ (Cytotoxic Concentration) | 25.6 μM | researchgate.netfrontiersin.orgnih.gov |

| Selective Index (SI) | 20.8 | researchgate.netfrontiersin.orgnih.gov |

| Mechanism of Action | Inhibition of viral RNA replication | researchgate.netfrontiersin.org |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully unlock the potential of this compound, a deeper, systems-level understanding of its biological interactions is necessary. The integration of multi-omics data—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to achieve this comprehensive view. nih.govresearchgate.net While single-omics studies provide valuable but fragmented information, an integrated analysis can reveal the complex interplay between genes, proteins, and metabolites in response to a compound like EHX. nih.govplos.org

Future research can leverage multi-omics to:

Elucidate Antiviral Mechanisms: Move beyond the general knowledge that EHX inhibits viral RNA replication. Integrated omics can identify the specific host and viral proteins that EHX interacts with (proteomics), the downstream changes in gene expression in both the host cell and the virus (transcriptomics), and the resulting shifts in the cellular metabolic landscape (metabolomics). plos.org This could reveal the full cascade of events triggered by EHX treatment.

Identify Biomarkers: By analyzing the multi-omics profiles of cells or organisms treated with EHX, researchers can identify potential biomarkers of the compound's activity and efficacy. This is crucial for monitoring therapeutic response in future clinical applications. plos.org

Discover New Biological Roles: A holistic analysis may uncover previously unknown biological activities. For example, metabolomic profiling might reveal that EHX influences host metabolic pathways unrelated to its antiviral action, suggesting new therapeutic applications or providing insights into its role as a natural fruit compound. foodb.caplos.org

Optimize Bio-production: In the context of producing P(3HB-co-3HHx), multi-omics analysis of engineered microbial strains can identify metabolic bottlenecks, unintended pathway activation, and other factors limiting production efficiency. nih.gov This knowledge allows for more targeted and effective metabolic engineering strategies.

By combining different layers of biological information, researchers can build predictive models to understand how EHX functions within a complex biological system, accelerating its development for both therapeutic and biotechnological purposes. nih.govplos.org

Development of Sustainable and Economically Viable Production Methodologies

For this compound and the biopolymers derived from it to become viable alternatives to petroleum-based products, their production must be both sustainable and economically competitive. nih.gov A major thrust of future research is the development of cost-effective manufacturing processes that rely on renewable resources and minimize environmental impact.

Key opportunities for establishing sustainable production include:

Utilization of Waste Streams and Renewable Feedstocks: A critical strategy is to move away from refined sugars and toward low-cost, abundant carbon sources. Research is actively exploring the use of crude glycerol (B35011) (a byproduct of biodiesel production), lignocellulosic biomass, and industrial side streams. mdpi.comresearchgate.net Recent breakthroughs have even demonstrated the production of P(3HB-co-3HHx) from CO₂ as the sole carbon source using engineered hydrogen-oxidizing bacteria, representing a truly circular bioeconomy approach. nih.gov

Advanced Downstream Processing: The extraction and purification of the product from microbial biomass can be a major cost driver. Future research will focus on more efficient and greener extraction methods. One emerging technique is the use of ultrasound-assisted extraction, which can rapidly recover intracellular products. mdpi.com

Enzymatic Synthesis: For the production of the ester form, enzymatic esterification using immobilized lipases offers a sustainable alternative to traditional chemical synthesis. Immobilized enzymes can be reused, reducing catalyst costs by 30-40% and allowing the reaction to proceed under milder conditions.

The overarching goal is to create integrated biorefinery concepts where low-value side streams are converted into high-value chemicals and polymers like this compound and P(3HB-co-3HHx), contributing to a more sustainable and circular economy. researchgate.net

Q & A

Q. What are the standard methods for synthesizing ethyl 3-hydroxyhexanoate in laboratory settings?

this compound can be synthesized via hydrolysis of ester precursors. For example, (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate undergoes hydrolysis using LiOH·H₂O in a THF/water solvent system, followed by acidification and extraction . Alternatively, chlorination of the hydroxyl group using SOCl₂ and benzotriazole in CH₂Cl₂ enables conversion to ethyl 3-chlorohexanoate, with purification via flash chromatography . These methods emphasize yield optimization and stereochemical control.

Q. How can this compound be quantified in complex matrices like food or biological samples?

Quantitative analysis often employs external calibration with ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF-MSE). Calibration curves for this compound typically span 0.0028–10.2 µg·g⁻¹, achieving detection limits (LOD) of 0.00085 µg·g⁻¹ and quantification limits (LOQ) of 0.0028 µg·g⁻¹ . Method validation includes linearity (r² ≥ 0.999) and recovery assays to address matrix effects.

Q. What safety protocols are recommended for handling this compound in laboratory environments?

this compound is classified as a skin/eye irritant (Xi hazard code). Safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid direct contact .

- Storage in sealed containers away from ignition sources .

- Immediate rinsing with water for eye/skin exposure, followed by medical consultation .